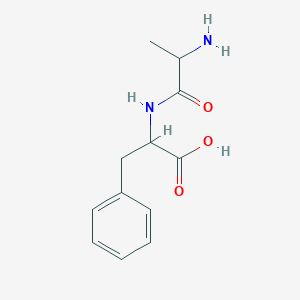
11-Ferrocenil-1-undecan-tiol
Descripción general
Descripción
11-Ferrocenyl-1-undecanethiol (11-FUDT) is an organosulfur compound consisting of an alkyl chain with a ferrocene group at the end . It is a relatively new compound with a wide range of applications in the scientific research community .
Molecular Structure Analysis
The molecular structure of 11-Ferrocenyl-1-undecanethiol consists of an alkyl chain with a ferrocene group at the end . The ferrocene units appear as either fuzzy or ring-like structures, suggesting the random rotation of cyclopentadienyl (Cp) rings sandwiching the central iron ion of the ferrocene moieties .Chemical Reactions Analysis
The potential-dependent structure change and mass transport at an 11-Ferrocenyl-1-undecanethiol self-assembled monolayer on a gold electrode with various coverages were investigated . This behavior is attributed to the redox reaction induced orientation change in the 11-Ferrocenyl-1-undecanethiol monolayer and ion pair formation between the ferricenium cation and the perchlorate anion in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Ferrocenyl-1-undecanethiol include a melting point of 36-41°C . It is also known to form a large striped-phase on highly oriented pyrolitic graphite (HOPG) at a phenyloctane-HOPG interface .Aplicaciones Científicas De Investigación
Investigación Bioquímica y Fisiológica
El 11-Ferrocenil-1-undecan-tiol se ha utilizado en experimentos para explorar sus impactos bioquímicos y fisiológicos. Esto incluye estudiar cómo afecta los procesos celulares y las respuestas tisulares, lo cual es crucial para comprender sus posibles aplicaciones terapéuticas o efectos toxicológicos .
Desarrollo de Medicamentos
Este compuesto ha jugado un papel en el desarrollo de nuevos productos farmacéuticos. Sus propiedades únicas pueden influir en la farmacocinética y farmacodinámica de los candidatos a fármacos, lo que lo convierte en valioso en la investigación de química medicinal .
Monocapas de Autoensamblaje
Los investigadores han investigado las propiedades de autoensamblaje del this compound en superficies como el grafito pirolítico altamente orientado (HOPG). Esto es significativo para crear estructuras moleculares organizadas con posibles aplicaciones en nanotecnología y ciencia de materiales .
Sensores Electroquímicos
Debido a su grupo ferroceno electroactivo, el this compound se puede utilizar para construir monocapas autoensambladas en electrodos. Estos electrodos modificados pueden actuar como sensores sensibles para detectar varias moléculas biológicas o contaminantes ambientales .
Electrónica Molecular
La capacidad del compuesto para formar monocapas con propiedades conductoras lo convierte en un candidato para su uso en electrónica molecular, donde podría funcionar como un componente en dispositivos o circuitos a escala molecular .
Química de Superficies
Su aplicación se extiende a la química de superficies, donde puede modificar superficies metálicas como el platino, impactando su reactividad química y propiedades físicas. Esto es relevante para la catálisis y los recubrimientos de superficies .
Mecanismo De Acción
Target of Action
The primary target of 11-Ferrocenyl-1-undecanethiol is highly oriented pyrolitic graphite (HOPG). The compound forms a large striped-phase on HOPG at a phenyloctane-HOPG interface . The alkyl chains of the compound lie flat on HOPG, appearing as bundles in groups of five .
Mode of Action
The ferrocene units of 11-Ferrocenyl-1-undecanethiol, which consist of a pair of cyclopentadienyl (Cp) rings sandwiching a central iron ion, appear as either fuzzy or ring-like structures . This suggests the random rotation of Cp rings sandwiching the central iron ion of the ferrocenyl moieties with their principal axis either oblique or perpendicular to the HOPG . The ferrocene moieties are more clearly resolved in a mixed film with octanethiol .
Biochemical Pathways
The compound’s ferrocene units, which possess interesting redox properties, are routinely used for charge transfer studies .
Pharmacokinetics
It’s known that the compound can self-assemble into ordered arrays despite the bulky ferrocene moieties .
Result of Action
The result of the action of 11-Ferrocenyl-1-undecanethiol is the formation of a large striped-phase on HOPG . The compound’s ferrocene units show either fuzzy or ring-like structures, suggesting the random rotation of Cp rings .
Action Environment
The action of 11-Ferrocenyl-1-undecanethiol is influenced by the environment. For instance, the compound forms a large striped-phase on HOPG at a phenyloctane-HOPG interface . The ferrocene moieties are more clearly resolved in a mixed film with octanethiol .
Safety and Hazards
The safety data sheet for 11-Ferrocenyl-1-undecanethiol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Análisis Bioquímico
Biochemical Properties
The 11-Ferrocenyl-1-undecanethiol has been found to have significant impact on redox behavior and structure of its monolayers on gold electrodes . This is particularly important in the field of electrochemistry, where it has been used in the assembly and electrochemical response of these electrodes
Molecular Mechanism
The molecular mechanism of 11-Ferrocenyl-1-undecanethiol is largely related to its electrochemical properties. It has been observed to influence the redox behavior and structure of monolayers on gold electrodes
Temporal Effects in Laboratory Settings
In laboratory settings, the 11-Ferrocenyl-1-undecanethiol has been found to be detectable repeatedly after a treatment with a 5% hydrogen peroxide solution . This suggests that it has good stability and does not degrade easily. More detailed studies are needed to understand its long-term effects on cellular function in in vitro or in vivo studies.
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;11-cyclopenta-1,4-dien-1-ylundecane-1-thiol;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWKXHCMQEEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCCCCCCCCCCS.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FeS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746461 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127087-36-9 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


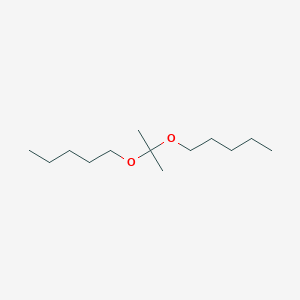
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

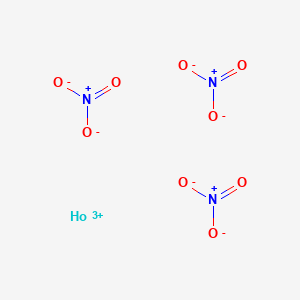
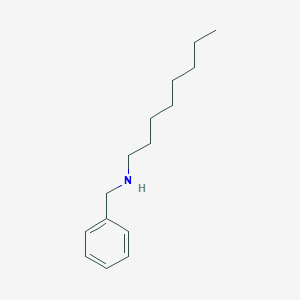
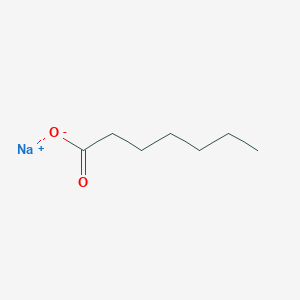
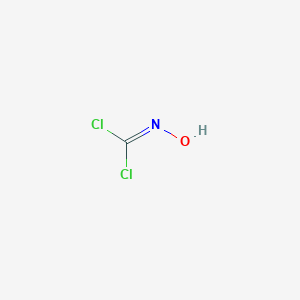

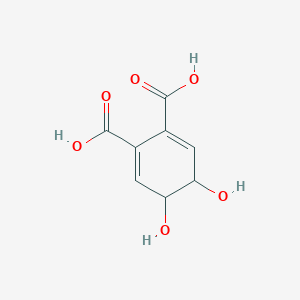
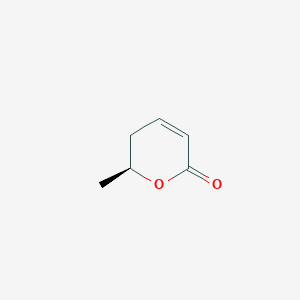
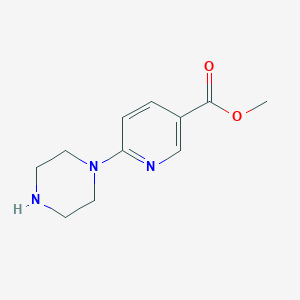
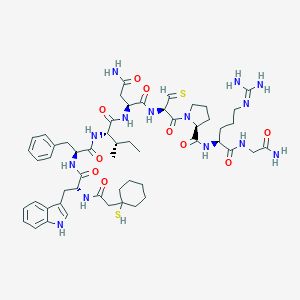
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
